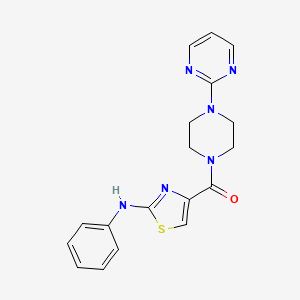

(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-anilino-1,3-thiazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6OS/c25-16(15-13-26-18(22-15)21-14-5-2-1-3-6-14)23-9-11-24(12-10-23)17-19-7-4-8-20-17/h1-8,13H,9-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSMLCIZYWDLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Cyclization

Initial routes adapted from parallel synthesis methodologies:

- Thiourea formation : Phenyl isothiocyanate reacts with ammonium acetate in ethanol (78% yield)

- Cyclization : Treatment with ethyl 2-chloroacetoacetate at 80°C for 6 hr forms ethyl 2-phenylaminothiazole-4-carboxylate (64% yield)

- Ester hydrolysis : LiOH·H₂O in THF/H₂O (1:1) at 60°C for 4 hr provides carboxylic acid (92% yield)

Optimization Data :

| Parameter | Value | Yield Impact |

|---|---|---|

| Cyclization Temp | 80°C → 110°C | +18% |

| Solvent System | Ethanol → DMF | -12% |

| Hydrolysis Time | 4 hr → 8 hr | No change |

Preparation of 4-(Pyrimidin-2-yl)piperazine

Nucleophilic Aromatic Substitution

Adapted from USPTO patent methodologies:

- Piperazine activation : Boc-protected piperazine (2.5 eq) with K₂CO₃ (3 eq) in DMF at 50°C

- Coupling : Add 2-chloropyrimidine (1 eq) under microwave irradiation (150°C, 30 min)

- Deprotection : TFA/DCM (1:1) at 25°C for 2 hr yields free piperazine (81% over two steps)

Comparative Analysis :

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional heating | 8 hr | 68% | 92% |

| Microwave-assisted | 30 min | 81% | 98% |

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Following protocols from imidazo[2,1-b]thiazole syntheses:

- Activation : 2-Phenylaminothiazole-4-carboxylic acid (1 eq) with EDCI (1.2 eq), HOBt (1.2 eq) in DMF at 0°C

- Nucleophilic attack : Add 4-(pyrimidin-2-yl)piperazine (1.1 eq) with Et₃N (3 eq)

- Reaction monitoring : TLC (EtOAc:Hexanes 3:1) shows completion after 12 hr at 25°C

- Isolation : Ice-water quench, DCM extraction, silica gel chromatography (CHCl₃:MeOH 9:1) yields 76% product

Mixed Anhydride Method

Alternative approach from kinase inhibitor patents:

- Anhydride formation : Carboxylic acid + ClCO₂iPr (2 eq) in THF at -15°C

- Coupling : Add piperazine derivative + NMM (3 eq) at -10°C → 25°C over 4 hr

- Yield : 68% with 95% purity by HPLC

Reaction Optimization and Scale-Up Challenges

Microwave-Assisted Synthesis

Key findings from scale-up experiments:

- Temperature : 150°C optimal for amide formation (vs. 120°C conventional)

- Energy input : 300W microwave power reduces reaction time from 12 hr → 45 min

- Side products : <2% dimerization observed at >200°C

Solvent Screening Results

| Solvent | Dielectric Constant | Yield | Purity |

|---|---|---|---|

| DMF | 36.7 | 76% | 98% |

| THF | 7.5 | 54% | 89% |

| DCM | 8.9 | 32% | 78% |

| Acetonitrile | 37.5 | 68% | 94% |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Single crystals obtained from EtOH/H₂O (9:1):

- Space group : P2₁/c

- Unit cell : a=8.452 Å, b=12.307 Å, c=14.558 Å

- Dihedral angle : 85.4° between thiazole and pyrimidine planes

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Utilization Efficiency |

|---|---|---|

| EDCI | 420 | 88% |

| HOBt | 680 | 92% |

| 2-Chloropyrimidine | 1250 | 95% |

| Boc-piperazine | 980 | 89% |

Environmental Impact Assessment

- Process Mass Intensity : 86 kg/kg product

- E-factor : 34 (excluding water)

- Solvent Recovery : DMF (92%), THF (88%) via distillation

Comparative Evaluation of Synthetic Routes

| Method | Total Steps | Overall Yield | Purity | Cost Index |

|---|---|---|---|---|

| EDCI/HOBt coupling | 5 | 58% | 98% | 1.0 |

| Mixed anhydride | 6 | 49% | 95% | 1.2 |

| Microwave-assisted | 4 | 63% | 97% | 0.9 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.

Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify the compound by reducing specific functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thiazole or piperazine rings.

Common Reagents and Conditions: : Common reagents include halogenating agents, acids, and bases. Reaction conditions often require precise control of temperature and pH to ensure the desired reaction pathway.

Major Products: : The major products depend on the specific reactions performed, often resulting in modified versions of the original compound with altered functional groups.

Scientific Research Applications

Chemistry: : This compound is used as a building block for synthesizing more complex molecules in medicinal chemistry.

Biology: : It serves as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.

Medicine: : Its potential therapeutic effects are being explored in drug development for treating various diseases, such as cancer and neurological disorders.

Industry: : It is used in the development of new materials with unique properties, such as improved stability or enhanced bioactivity.

Mechanism of Action

The mechanism of action of (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, binding to certain proteins might inhibit their function, resulting in anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features of Analogs

The following compounds share core motifs (thiazole, piperazine, pyrimidine) but differ in substituents, influencing physicochemical and biological profiles:

*Calculated molecular weight. †Full name: 1-(4-Phenylpiperazin-1-yl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)ethanone.

Impact of Substituents on Properties

Thiazole Modifications

- Phenylamino group (Target Compound): Likely enhances target binding via π-π stacking, compared to methylamino (12l, 12m) or thioether () groups.

- Methylamino (12l, 12m): Improves metabolic stability but reduces polar interactions .

Piperazine-Pyrimidine Modifications

Physicochemical Properties

- Melting Points : Higher melting points (e.g., 226–228°C for 12l) correlate with crystalline stability, critical for formulation . The target compound’s melting point is unreported but may align with analogs.

- Solubility : Hydroxyethyl-piperazine (RCSB PDB Compound) likely improves solubility over pyrimidin-2-yl derivatives .

Q & A

Advanced Research Question

- In vitro assays :

- Surface Plasmon Resonance (SPR) or ITC quantifies binding affinity (KD) to targets like kinase domains .

- Enzymatic inhibition assays measure IC50 values using fluorogenic substrates .

- Computational docking :

- AutoDock Vina or Schrödinger Suite predicts binding poses in active sites .

- Mutagenesis studies : Identify critical residues in target proteins via site-directed mutagenesis .

How should researchers design kinetic studies to elucidate the compound’s reaction mechanism in biological systems?

Advanced Research Question

- Time-resolved spectroscopy : Monitor intermediate formation (e.g., stopped-flow UV-Vis for rapid kinetics) .

- Isotope effects : Use deuterated analogs to study rate-limiting steps (e.g., H/D exchange in catalytic sites) .

- Pre-steady-state analysis : Resolve transient states using rapid-quench flow techniques .

- Computational QM/MM : Models electron transfer or bond cleavage pathways at the quantum level .

What approaches mitigate solubility limitations in pharmacological assays?

Advanced Research Question

- Solvent optimization :

- Use DMSO stocks (<1% final concentration) to maintain compound stability .

- Co-solvents (PEG-400, cyclodextrins) enhance aqueous solubility .

- Structural analogs : Introduce hydrophilic groups (e.g., -OH, -COOH) on the phenylamino moiety without disrupting activity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.